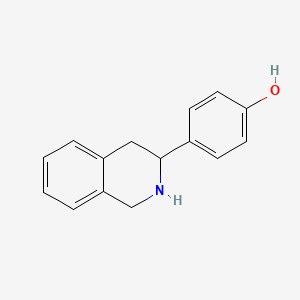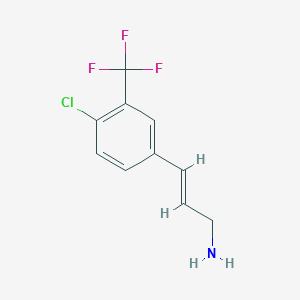
(1-Methyl-3-nitro-allyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrobut-3-en-2-yl)benzene: is an organic compound characterized by a benzene ring substituted with a nitro group and a butenyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Nitration of Butenylbenzene: One common method involves the nitration of butenylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group.
Alkylation of Nitrobenzene: Another method involves the alkylation of nitrobenzene with butenyl halides in the presence of a strong base such as potassium carbonate. This reaction is usually performed under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of (4-nitrobut-3-en-2-yl)benzene often involves continuous flow reactors to maintain precise control over reaction conditions. Catalysts such as zeolites or metal oxides may be used to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (4-nitrobut-3-en-2-yl)benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position on the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and iron with hydrochloric acid.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Aminobutenylbenzene.
Substitution: Meta-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (4-nitrobut-3-en-2-yl)benzene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies to understand the effects of nitro and butenyl groups on biological systems.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: The compound is used in the production of specialty polymers with unique properties, such as enhanced thermal stability and chemical resistance.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: The nitro group can interact with active sites of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The compound may bind to specific receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
(4-nitrobut-3-en-1-yl)benzene: Similar structure but with a different position of the nitro group.
(4-nitrobut-2-en-2-yl)benzene: Similar structure but with a different position of the double bond.
Uniqueness:
Structural Features: The specific positioning of the nitro group and the butenyl chain in (4-nitrobut-3-en-2-yl)benzene provides unique reactivity and interaction profiles compared to its analogs.
Reactivity: The compound’s reactivity in oxidation, reduction, and substitution reactions is distinct due to the electronic effects of the nitro group and the double bond.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
[(E)-4-nitrobut-3-en-2-yl]benzene |
InChI |
InChI=1S/C10H11NO2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h2-9H,1H3/b8-7+ |
Clave InChI |
PFFNNKWSCVPPIW-BQYQJAHWSA-N |
SMILES isomérico |
CC(/C=C/[N+](=O)[O-])C1=CC=CC=C1 |
SMILES canónico |
CC(C=C[N+](=O)[O-])C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Tert-butyl 4-[(3-hydroxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B13554013.png)
![6-(4-Fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13554018.png)



